![molecular formula C₂₆H₄₂N₃NaO₆S B043442 sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate CAS No. 72741-86-7](/img/structure/B43442.png)
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to the specified compound involves various chemical reactions, including the formation of triorganotin(IV) derivatives through refluxing with corresponding triorganotin(IV) chloride, showcasing the compound's versatility in forming complex structures (Shaheen et al., 2014).
Molecular Structure Analysis
The molecular structure of the derivatives shows a trigonal bipyramidal geometry in the solid state and tetrahedral geometry in solution, as determined by X-ray diffraction studies, revealing the compound's structural adaptability (Shaheen et al., 2014).
Chemical Reactions and Properties
The synthesized compounds exhibit significant antibacterial, antifungal, and anticancer activities, underlining the compound's potential in medical applications. These activities are attributed to the compound's ability to interact with biological targets, demonstrating its chemical reactivity and biological relevance (Shaheen et al., 2014).
Physical Properties Analysis
While specific studies on the physical properties of this exact compound were not identified, the analysis of similar compounds typically involves understanding their solubility, melting points, and crystalline structures. These properties are crucial for determining the compound's applicability in various fields, including pharmaceuticals and material science.
Chemical Properties Analysis
The compound's chemical properties, such as reactivity with different reagents and stability under various conditions, are essential for its application in synthesis and manufacturing processes. The ability to form complex structures through reactions with organotin(IV) chlorides suggests a high level of chemical versatility, which is valuable for developing new materials and drugs (Shaheen et al., 2014).
科学的研究の応用
Synthesis and Structural Elucidation
Research on compounds related to the given chemical structure often focuses on synthesis and structural elucidation. For instance, studies have synthesized various derivatives of sodium deoxycholate, exploring their structural characteristics through elemental analysis, infrared spectroscopy, NMR, and X-ray diffraction. Such compounds have shown promising antifungal and anticancer activities, indicating their potential utility in developing new therapeutic agents (Shaheen, Ali, Rosario, & Shah, 2014).
Antimicrobial and Antitumor Activities
Compounds with structural similarities to the specified chemical have been evaluated for their antimicrobial and antitumor properties. Research has demonstrated that certain derivatives can exhibit significant antibacterial activity and hold promise as potent antifungal agents due to their strong inhibitory effects, even surpassing standard drugs like Turbinafine in antifungal activity. This highlights the potential of these compounds in medical and pharmaceutical research, particularly in the development of new treatments for fungal infections and cancer (Shaheen, Ali, Rosario, & Shah, 2014).
Liver X Receptor (LXR) Agonists
Another area of application is the synthesis of LXR agonists from bile acid analogs, aiming at regulating cholesterol metabolism to prevent cardiovascular and neurodegenerative diseases. This research underscores the versatility of compounds structurally related to the specified chemical in modulating biological pathways critical to human health, providing a foundation for the development of novel therapeutic agents (Ching, 2013).
特性
CAS番号 |
72741-86-7 |
|---|---|
製品名 |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate |
分子式 |
C₂₆H₄₂N₃NaO₆S |
分子量 |
547.7 g/mol |
IUPAC名 |
sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H43N3O6S.Na/c1-15(4-7-22(32)27-10-11-36(33,34)35)18-5-6-19-23-20(13-21(31)25(18,19)3)24(2)9-8-17(30)12-16(24)14-26(23)28-29-26;/h15-21,23,30-31H,4-14H2,1-3H3,(H,27,32)(H,33,34,35);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-;/m1./s1 |
InChIキー |
SBGNLQGGOAWPRY-ITLHHNROSA-M |
異性体SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C4(C[C@H]5[C@@]3(CC[C@H](C5)O)C)N=N4)O)C.[Na+] |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C.[Na+] |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C.[Na+] |
同義語 |
(7,7-azo-3,12-dihydroxy-5-cholan-24-oyl)-2-aminoethanesulfonic acid 2-(7,7-azo-3,12-dihydroxy-5-cholan-24-oylamino)ethanesulfonic acid 7,7-azo-TC 7-ADTC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



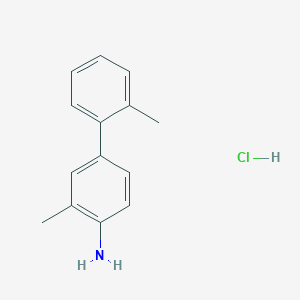
![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)
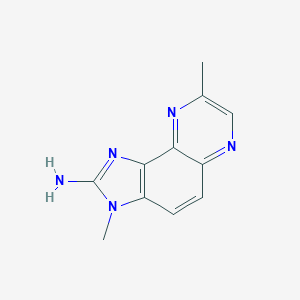



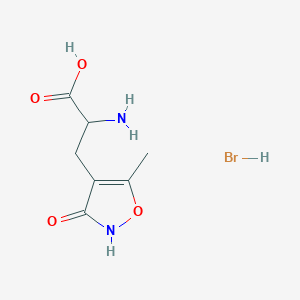
![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)
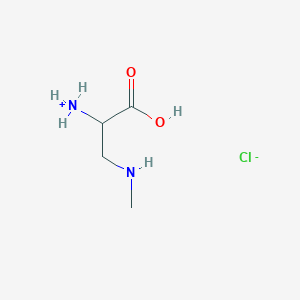
![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate](/img/structure/B43381.png)
![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)
![2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline](/img/structure/B43383.png)
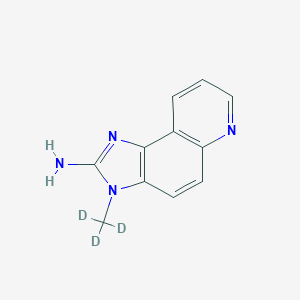
![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)